molecular formula C17H11NO4 B2801954 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione CAS No. 1001048-70-9

2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione

Cat. No.: B2801954
CAS No.: 1001048-70-9
M. Wt: 293.278
InChI Key: RQJPVKUHXWUMMJ-UHFFFAOYSA-N
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Description

2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione is a derivative of the indane-1,3-dione scaffold, a versatile electron-deficient core widely used in medicinal chemistry and optoelectronics. The compound features a benzo[3,4-D]1,3-dioxolen-5-ylamino methylene substituent at the 2-position, which introduces a fused dioxole ring system and an amino group. This structural modification enhances its electronic and biological properties compared to simpler indane-1,3-dione derivatives. The benzo-dioxole moiety is electron-rich, creating a push-pull electronic configuration with the indane-1,3-dione core, making it suitable for applications in organic dyes and charge-transfer systems .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yliminomethyl)-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-16-11-3-1-2-4-12(11)17(20)13(16)8-18-10-5-6-14-15(7-10)22-9-21-14/h1-8,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQZSOKFIURURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=CC3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between benzo[3,4-D]1,3-dioxolen-5-ylamine and indane-1,3-dione under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving rigorous purification steps to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione as an anticancer agent. Compounds with similar structures have shown promising results in inhibiting tumor growth through various mechanisms:

  • Inhibition of Enzymatic Activity : Analogues of this compound have been demonstrated to inhibit specific enzymes involved in cancer cell proliferation. For instance, benzimidazole derivatives have been reported as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), suggesting that similar structural motifs could enhance the efficacy of immunotherapy in cancer treatment .
  • Cell Line Studies : In vitro studies on cell lines such as HeLa and A375 have shown that compounds with dioxole structures exhibit low IC50 values (inhibitory concentration), indicating strong anticancer activity . The structure of this compound may facilitate similar effects.

Antiviral Properties

Research into thiosemicarbazone derivatives has indicated that compounds with dioxole rings can exhibit antiviral properties. For example:

  • Bovine Viral Diarrhea Virus (BVDV) : Studies have identified derivatives that demonstrate high selectivity indices against BVDV. The structural features of these compounds are critical for their effectiveness against viral replication . Given the structural similarities with this compound, further investigation may reveal its potential as an antiviral agent.

Neuroprotective Effects

The neuroprotective potential of compounds containing dioxole moieties has been explored in various studies. These compounds may exert protective effects against neurodegenerative diseases by:

  • Reducing Oxidative Stress : Compounds with similar chemical frameworks have been shown to mitigate oxidative stress in neuronal cells . This suggests that this compound could be investigated for neuroprotective applications.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTargetIC50 Value (µM)Reference
Benzimidazole DerivativeAntitumorIDO10.003
Thiosemicarbazone DerivativeAntiviralBVDV0.7
Dioxole DerivativeNeuroprotectiveNeuronal CellsNot Specified

Case Study 1: Antitumor Efficacy

In a study investigating the antitumor efficacy of benzimidazole analogues as IDO1 inhibitors, researchers found that modifications to the dioxole structure significantly enhanced inhibitory activity against cancer cell lines. The findings suggest that similar modifications to this compound could yield potent anticancer agents .

Case Study 2: Antiviral Mechanism

A series of thiosemicarbazone derivatives were synthesized and tested against BVDV. The study revealed structural features critical for antiviral activity and suggested that compounds with dioxole structures might possess similar antiviral mechanisms . This opens avenues for exploring this compound in antiviral drug development.

Mechanism of Action

The mechanism by which 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs

Indane-1,3-dione derivatives are typically modified at the 2-position to tailor their properties. Key structural analogs include:

Compound Name Substituent at 2-Position Key Features
2-(Arylmethylene)indane-1,3-diones Aryl groups (e.g., phenyl, substituted phenyl) Exhibited antimicrobial activity against C. albicans and A. niger .
2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione 4-(Methylsulfanyl)phenyl Demonstrated anticoagulant activity comparable to anisindione .
Target Compound Benzo[3,4-D]1,3-dioxolen-5-ylamino methylene Electron-rich dioxole ring enhances charge-transfer properties; potential for dual bioactivity and optoelectronic applications .

Key Structural Differences :

  • Electron-Donating vs. Electron-Withdrawing Groups : Unlike aryl or sulfanylphenyl groups, the benzo-dioxole substituent provides electron-donating characteristics, altering the compound’s redox behavior and conjugation length .
  • Hydrogen-Bonding Capacity: The amino group in the target compound enables hydrogen bonding, which may improve binding affinity in biological systems compared to non-polar aryl derivatives .
Electronic Properties

Indane-1,3-dione derivatives are known for their strong electron-accepting capacity. Modifications at the 2-position significantly influence their electronic profiles:

Compound Type λmax (nm) Bandgap (eV) Application
Unsubstituted indane-1,3-dione 300–350 ~3.5 Baseline electron acceptor .
2-(Malononitrile)methylene derivatives 400–450 ~2.8 High-performance organic dyes .
Target Compound 450–500* ~2.5* Potential use in NLO materials or solar cells due to enhanced charge separation* .

Comparison Insights :

  • The benzo-dioxole group likely reduces the bandgap further than malononitrile due to extended π-conjugation and donor-acceptor interplay.
  • The amino group may introduce additional charge-transfer pathways, improving optoelectronic efficiency .

Mechanistic Advantages :

  • The benzo-dioxole ring may enhance bioavailability due to improved lipophilicity, while the amino group could facilitate target-specific interactions .

Biological Activity

The compound 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H13N1O4
  • Molecular Weight : 295.28 g/mol

The compound features a benzo[d]1,3-dioxole moiety linked to an indane-1,3-dione structure, which is significant for its biological activity.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of benzo[d]1,3-dioxole exhibit selective serotonin reuptake inhibitor (SSRI) properties. These compounds may help in treating various psychiatric disorders such as major depressive disorder and anxiety disorders by enhancing serotonin levels in the brain .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantInhibits serotonin reuptake; improves mood disorders
AnxiolyticReduces anxiety symptoms; effective in panic disorders
NeuroprotectivePotential to protect neuronal cells from oxidative stress

The mechanism of action for this compound involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The presence of the dioxole ring enhances its affinity for serotonin receptors, thereby increasing serotonin availability in synaptic clefts .

Study on Antidepressant Efficacy

A clinical study investigated the efficacy of a related compound in patients diagnosed with major depressive disorder. Results showed a significant reduction in depression scores after 8 weeks of treatment compared to placebo groups. The study highlighted improvements in both emotional and cognitive symptoms associated with depression .

Neuroprotective Properties

Another study evaluated the neuroprotective effects of benzo[d]1,3-dioxole derivatives against oxidative stress-induced cell death in neuronal cell lines. The findings suggested that these compounds could reduce apoptosis and promote cell survival through antioxidant mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione?

  • The compound can be synthesized via a condensation reaction between a substituted benzo[1,3]dioxol-5-amine and indane-1,3-dione derivatives. A typical protocol involves refluxing equimolar amounts of the amine and dione in acetic acid with sodium acetate as a catalyst (3–5 hours, 80–100°C). The product is purified via recrystallization from dimethylformamide (DMF)/acetic acid mixtures .

Q. How is the molecular structure of this compound characterized in academic research?

  • Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the indanedione moiety) .
  • NMR (¹H and ¹³C) resolves aromatic protons (δ 6.5–7.5 ppm) and methylene/imine groups (δ 8–9 ppm) .
  • Mass spectrometry (EI-MS) confirms molecular weight (e.g., expected m/z ~309 for C₁₈H₁₅NO₄) .

Q. What solvents are optimal for studying its solubility and reactivity?

  • Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the compound’s hydrophobic benzo[1,3]dioxole and indanedione groups. Reactivity studies in acetic acid or ethanol are common for condensation or nucleophilic substitution reactions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

  • Follow frameworks like Project INCHEMBIOL :

  • Phase 1: Measure physicochemical properties (logP, hydrolysis rates) using OECD guidelines.
  • Phase 2: Conduct biotic/abiotic degradation studies (e.g., photolysis in aqueous media, soil microcosms).
  • Phase 3: Model distribution in environmental compartments (air, water, sediment) via fugacity models.

Q. What computational strategies predict its interactions with biological targets?

  • Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to proteins (e.g., cytochrome P450 enzymes). Optimize force fields for the benzo[1,3]dioxole moiety’s electron-rich aromatic system . Validate predictions with in vitro assays (e.g., enzyme inhibition studies).

Q. How can contradictions in reported biological activity data be resolved?

  • Step 1: Replicate assays under standardized conditions (e.g., cell lines, incubation times).
  • Step 2: Verify compound purity via HPLC (>95%) and structural integrity via XRD or 2D NMR.
  • Step 3: Compare functional group contributions using analogs (e.g., methoxy vs. chloro substituents) .

Q. What strategies improve synthetic yields of this compound?

  • Optimization parameters:

  • Catalyst: Increase sodium acetate loading (1.2–1.5 equiv) to drive imine formation .
  • Solvent: Replace acetic acid with propionic acid for slower reaction kinetics and reduced side products.
  • Temperature: Lower reflux temperatures (70–80°C) to minimize decomposition of the dione moiety .

Q. How can ecological risk assessments be conducted for this compound?

  • Apply tiered risk assessment frameworks :

  • Tier 1: Estimate predicted environmental concentrations (PECs) vs. toxicity thresholds (e.g., LC₅₀ for Daphnia magna).
  • Tier 2: Perform microcosm studies to assess bioaccumulation in aquatic ecosystems.
  • Tier 3: Evaluate long-term ecosystem impacts (e.g., soil microbial diversity shifts via metagenomics).

Methodological Notes

  • Key Functional Groups: The benzo[1,3]dioxole ring enhances metabolic stability, while the indanedione moiety contributes to electrophilic reactivity .
  • Data Interpretation: Cross-reference spectral data with PubChem entries (e.g., CAS 1020252-29-2) but validate via independent synthesis .
  • Ethical Compliance: Adhere to in vitro research guidelines; avoid in vivo testing without regulatory approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.